Stylisterol C
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Overview
Description
Stylisterol C is an ergostanoid.
Scientific Research Applications
Discovery and Structural Analysis
Stylisterol C, along with other polyhydroxylated sterols such as stylisterol A and B, was isolated from the marine sponge Stylissa sp. These compounds were structurally analyzed through spectroscopic methods, and their cytotoxicity against HeLa cells was evaluated (Mitome et al., 2005).
Potential Agricultural Applications
Stylosanthes hamata, known as 'stylo', is studied for its ability to improve soil structure, particularly in sandy soils. This plant's roots create macropores in the compact layer of sandy soil, potentially enhancing water and nutrient availability for crops like maize (Lesturgez et al., 2004).
Dental Health Research
Research on polyol-containing chewing gums, including those with compounds structurally similar to stylisterols, has shown potential dental health benefits. These studies focus on the reduction of mutans streptococci and dental plaque, suggesting a possible application for compounds like this compound in oral health products (Mäkinen et al., 2005).
Photoredox Catalysis in Pharmaceutical Research
Styryl compounds, which share a similar structural motif with stylisterols, are used in photoredox catalysis to form carbon-nitrogen bonds. This method is significant in the synthesis of complex aromatic compounds, including pharmaceuticals (Romero et al., 2015).
Cancer Research
The cytotoxic and apoptotic effects of stylosin, a compound related to stylisterols, have been investigated for potential anticancer properties. Studies using various cell lines have shown that stylosin induces DNA damage and increases apoptotic cells, highlighting its potential in cancer therapy (Rassouli et al., 2011).
Anti-inflammatory Properties
Stylopine, another structurally related compound, demonstrates anti-inflammatory effects by reducing inflammatory mediators in cell studies. This suggests a potential application for this compound in the treatment of inflammatory conditions (Jang et al., 2004).
Properties
Molecular Formula |
C28H46O3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)20-9-10-21-24-22(12-14-27(20,21)5)28(6)13-11-19(29)15-23(28)25(30)26(24)31/h7-8,15-22,24-26,29-31H,9-14H2,1-6H3/b8-7+/t17?,18-,19+,20-,21+,22+,24+,25+,26+,27-,28-/m1/s1 |
InChI Key |
DMGVMSPIKNEWJI-DFSZRRHNSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H](C4=C[C@H](CC[C@]34C)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C4=CC(CCC34C)O)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C4=CC(CCC34C)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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